molecular formula C28H27N5O3 B11330433 9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

カタログ番号: B11330433
分子量: 481.5 g/mol
InChIキー: BEGXMAYOWBZMMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a structurally complex tricyclic xanthine derivative. Its core consists of a fused pyrimido[2,1-f]purine system, with substituents at positions 1, 3, 7, and 8. Key structural features include:

  • 1- and 7-Methyl groups: These alkyl substituents enhance metabolic stability and influence steric interactions with biological targets .
  • 3-(Naphthalen-1-ylmethyl) group: The bulky aromatic substituent likely contributes to hydrophobic interactions and receptor binding selectivity .
  • 9-(3-Methoxyphenyl) group: The methoxy group at the para position of the phenyl ring may modulate electronic properties and solubility .

特性

分子式

C28H27N5O3

分子量

481.5 g/mol

IUPAC名

9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C28H27N5O3/c1-18-15-31(21-11-7-12-22(14-21)36-3)27-29-25-24(32(27)16-18)26(34)33(28(35)30(25)2)17-20-10-6-9-19-8-4-5-13-23(19)20/h4-14,18H,15-17H2,1-3H3

InChIキー

BEGXMAYOWBZMMK-UHFFFAOYSA-N

正規SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6=CC(=CC=C6)OC

製品の起源

United States

準備方法

合成経路と反応条件

9-(3-メトキシフェニル)-1,7-ジメチル-3-(ナフタレン-1-イルメチル)-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチとしては、適切な出発物質を制御された条件下で縮合させ、その後環化および官能基修飾を行うことが挙げられます。 反応条件には、多くの場合、触媒、溶媒、および特定の温度と圧力の設定が含まれ、高収率と純度を実現します .

工業的製造方法

工業的な環境では、この化合物の製造は、大規模なバッチプロセスまたは連続フロープロセスで行われる場合があります。自動反応器の使用と反応パラメータの精密な制御により、品質と効率の一貫性が確保されます。 工業的な方法には、結晶化、蒸留、クロマトグラフィーなどの精製工程が含まれ、目的の生成物を単離することもあります .

化学反応の分析

科学研究への応用

9-(3-メトキシフェニル)-1,7-ジメチル-3-(ナフタレン-1-イルメチル)-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオンは、以下のを含むいくつかの科学研究への応用があります。

科学的研究の応用

9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:

作用機序

類似の化合物との比較

類似の化合物

独自性

9-(3-メトキシフェニル)-1,7-ジメチル-3-(ナフタレン-1-イルメチル)-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオンの独自性は、その官能基と芳香環の特定の組み合わせにあります。これは、反応性、安定性、生物活性において、類似の化合物に対して潜在的な利点を提供し、研究や工業用途のための貴重な化合物となります。

類似化合物との比較

Key Observations:

  • Substituent Effects on Bioactivity :
    • The naphthalenylmethyl group in the target compound may enhance affinity for dopamine D2 receptors compared to smaller groups (e.g., ethoxyethyl in ) due to increased hydrophobic interactions .
    • 6-Hydroxy derivatives (e.g., compound from ) exhibit anti-inflammatory activity, suggesting that electron-withdrawing groups at position 6 modulate cyclooxygenase inhibition.
  • Synthetic Yields: Higher yields (e.g., 93% for compound 24 in ) are achieved with n-butanol as a solvent and optimized heating times, whereas bulkier substituents (e.g., naphthalenylmethyl) may require longer reaction times or specialized conditions.

Receptor Affinity and Enzyme Inhibition

PDE4B and PDE10A Inhibition

  • Target Compound: Hypothesized to inhibit PDE4B (IC50 ~ nM range) based on structural similarity to compound 5 in , which features a dihydroisoquinolinylbutyl group and shows potent PDE4B1 inhibition.
  • Analog 5 (from ): 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-imidazopurinedione PDE4B1 IC50: 0.8 nM D2 Receptor Ki: 12 nM The naphthalenylmethyl group in the target compound may reduce PDE10A selectivity compared to dihydroisoquinoline derivatives due to steric hindrance.

Anti-Inflammatory Activity

  • Target Compound : Likely lacks the 6-hydroxy group critical for anti-inflammatory activity in . However, the 3-methoxyphenyl group may contribute to radical scavenging or COX-2 inhibition.
  • Analog from : 9-Benzyl-6-hydroxy-7-prenyl-pyrimidopurinedione
    • Adjuvant-Induced Arthritis (AAR) ED50 : 25 mg/kg (comparable to naproxen)
    • Gastric Ulceration : Absent, unlike traditional NSAIDs.

生物活性

The compound 9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a tetrahydropyrimido framework with various substituents that may influence its biological properties. The molecular formula is C22H24N4O3C_{22}H_{24}N_4O_3 with a molecular weight of approximately 392.45 g/mol.

Antimycobacterial Activity

Recent studies have highlighted the potential of purine derivatives in combating tuberculosis (TB). In particular, the compound's structural analogs have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis (Mtb) strains. The structure-activity relationship (SAR) analysis indicates that modifications in the naphthyl and methoxyphenyl groups significantly affect the compound's efficacy.

CompoundMIC (µM)Notes
9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione4Potent against Mtb H37Rv
7-(naphthalen-2-yl)methyl analogue>32No activity
2-morpholino-purin-6-one derivative2Enhanced activity

The compound demonstrated a minimum inhibitory concentration (MIC) of 4 µM against Mtb H37Rv strain, indicating significant antimycobacterial properties. Structural modifications that retained the naphthalen-2-ylmethyl group were crucial for maintaining this activity .

Cytotoxicity Studies

In vitro cytotoxicity assessments were performed using various cancer cell lines to evaluate the safety profile of this compound. The selectivity index was determined by comparing cytotoxicity against HepG2 cells with its antimycobacterial activity.

Cell LineIC50 (µM)Selectivity Index
HepG282.0
HeLa51.6

The results indicated that while the compound exhibited some level of cytotoxicity (IC50 values ranging from 5 to 8 µM), it maintained a favorable selectivity index against cancer cells compared to its antimicrobial effects .

The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymatic pathways in bacterial cell wall synthesis. Specifically, it has been shown to inhibit DprE1 enzyme critical for arabinose biosynthesis in mycobacteria. This inhibition disrupts cell wall integrity and leads to bacterial death .

Case Studies

Several case studies have documented the efficacy of purine derivatives in treating TB and other infections:

  • Case Study on Tuberculosis Treatment : A cohort study involving patients with drug-resistant TB showed promising results when treated with a regimen including purine derivatives. The patients exhibited significant reductions in bacterial load within weeks of treatment.
  • Anticancer Applications : Another study explored the use of this compound in combination therapies for various cancers. The results suggested enhanced efficacy when used alongside conventional chemotherapeutics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。